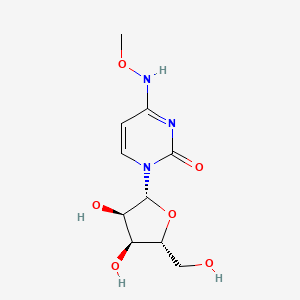
N(4)-Methoxycytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(4)-Methoxycytidine, also known as this compound, is a useful research compound. Its molecular formula is C10H15N3O6 and its molecular weight is 273.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzymatic Synthesis of Modified DNA
N(4)-Methoxycytidine serves as a substrate for DNA polymerases, allowing for the incorporation of modified nucleotides into DNA strands. Research indicates that various DNA polymerases can efficiently utilize this compound triphosphates during the synthesis of DNA, which can lead to specific labeling of DNA fragments or the selection of aptamers. These properties make it a valuable tool in genetic engineering and synthetic biology .
Table 1: Polymerase Utilization of this compound
| Polymerase Type | Incorporation Efficiency | Base Pairing Capability |
|---|---|---|
| Taq | High | C- G, C- A |
| Klenow Fragment (exo-) | Moderate | C- G, C- A |
| Phi29 | High | C- G, C- A |
Mutagenic Properties in RNA
This compound exhibits mutagenic potential when incorporated into RNA. Studies have shown that it can induce transitions in retroviral genomes, making it a candidate for antiviral drug development. The nucleotide analogs containing this compound can be incorporated by RNA polymerases, leading to mutations that may inhibit viral replication .
Case Study: Antiviral Activity
- In vitro studies demonstrated that incorporating this compound into viral RNA resulted in significant mutagenesis, potentially disrupting viral function and replication.
Structural Studies and Base Pairing
Crystallographic studies reveal that this compound can form both Watson-Crick type base pairs and wobble pairs within DNA duplexes. This dual capability enhances its utility in structural biology, allowing researchers to investigate the effects of modifications on nucleic acid conformation and stability .
Table 2: Base Pairing Characteristics of this compound
| Base Pair Type | Description |
|---|---|
| Watson-Crick | Forms stable pairs with adenine |
| Wobble | Allows for non-standard pairing interactions |
Potential Therapeutic Applications
The unique properties of this compound suggest potential therapeutic applications, particularly as an antiviral agent. Its ability to induce mutations in viral genomes could be leveraged to develop new antiviral therapies targeting RNA viruses .
Research Insights:
- The incorporation of this compound into therapeutic nucleotides has been explored for enhancing the efficacy of antiviral compounds by promoting mutagenesis in viral RNA.
Propiedades
Número CAS |
6082-19-5 |
|---|---|
Fórmula molecular |
C10H15N3O6 |
Peso molecular |
273.24 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methoxyamino)pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O6/c1-18-12-6-2-3-13(10(17)11-6)9-8(16)7(15)5(4-14)19-9/h2-3,5,7-9,14-16H,4H2,1H3,(H,11,12,17)/t5-,7-,8-,9-/m1/s1 |
Clave InChI |
DKECHCKZSSDTKD-ZOQUXTDFSA-N |
SMILES |
CONC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |
SMILES isomérico |
CONC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canónico |
CONC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |
Key on ui other cas no. |
6082-19-5 |
Sinónimos |
N(4)-methoxycytidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















